1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide
Description
Historical Development of 1H-Pyrazolo[3,4-b]Pyridines
The pyrazolo[3,4-b]pyridine scaffold emerged as a critical pharmacophore in the mid-20th century, with early synthetic efforts focused on exploiting its dual aromatic and heterocyclic nature. Initial applications centered on dye chemistry, but by the 1980s, researchers recognized its potential in drug design due to its structural similarity to purine bases. The discovery of pyrazolo[3,4-b]pyridine derivatives as kinase inhibitors in the early 2000s marked a turning point, catalyzing over 300,000 synthetic variants to date. Notable milestones include the development of TRKA inhibitors (e.g., compound C03 , IC~50~ = 56 nM) and Mps1-targeting agents (e.g., compound 31 , IC~50~ = 2.596 nM), demonstrating the scaffold’s versatility across therapeutic areas.
Structural Classification and Tautomeric Forms
Pyrazolo[3,4-b]pyridines exhibit tautomerism between 1H- and 2H-forms, with the 1H-tautomer predominating in physiological conditions due to enhanced aromatic stabilization. The core structure permits substitutions at positions 1, 3, 4, and 6, enabling precise modulation of electronic and steric properties. For example:
| Position | Common Substitutions | Impact on Bioactivity |
|---|---|---|
| 1 | Alkyl, aryl | Modulates solubility and target engagement |
| 3 | Methyl, halogens | Enhances metabolic stability |
| 4 | Carbonyl groups | Facilitates hydrogen bonding with kinases |
| 6 | Phenyl rings | Improves hydrophobic interactions |
The 1H-tautomer’s planar geometry allows optimal insertion into kinase ATP-binding pockets, as evidenced by co-crystallization studies with TRKA and TBK1.
Pharmacological Significance of the Pyrazolo[3,4-b]Pyridine Core
Pyrazolo[3,4-b]pyridines dominate three therapeutic domains:
- Antitumor Agents : 38% of reported derivatives target kinases like TRK, Mps1, and TBK1. Compound 15y inhibits TBK1 at IC~50~ = 0.2 nM, suppressing downstream IFN signaling in cancer cells.
- Anti-Inflammatory Agents : COX-2 inhibitors derived from this scaffold, such as compound 2 from anti-inflammatory studies, show IC~50~ values <10 μM in plethysmometer assays.
- Nervous System Agents : 14,203 molecules modulate GABA receptors or monoamine oxidases, though clinical candidates remain under development.
The scaffold’s adaptability is further illustrated by its role in overcoming drug resistance. For instance, Mps1 inhibitor 31 retains potency against MDA-MB-468 xenografts resistant to taxanes.
Rationale for 1,1-Dioxidotetrahydrothiophen-3-yl Integration
The 1,1-dioxidotetrahydrothiophen-3-yl group serves dual purposes:
- Solubility Enhancement : The sulfone moiety increases polarity, improving aqueous solubility by 3–5-fold compared to non-sulfonated analogs, as observed in plasma stability assays.
- Conformational Restriction : The tetrahydrothiophene ring’s chair conformation preorganizes the molecule for optimal binding. Docking studies reveal that the sulfone oxygen forms a hydrogen bond with Lys589 in TRKA’s hinge region, contributing to C03 ’s 56 nM IC~50~.
- Metabolic Stability : Sulfonation reduces CYP450-mediated oxidation, as demonstrated by C03 ’s low inhibition of CYP isoforms (except CYP2C9).
This strategic modification aligns with trends in kinase inhibitor design, where sulfone groups improve both pharmacokinetics and target affinity.
Properties
IUPAC Name |
1-[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carbonyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4S/c1-15-21-19(24(31)28-10-7-17(8-11-28)22(25)30)13-20(16-5-3-2-4-6-16)26-23(21)29(27-15)18-9-12-34(32,33)14-18/h2-6,13,17-18H,7-12,14H2,1H3,(H2,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEAXBCURSMCCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)N4CCC(CC4)C(=O)N)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide represents a complex molecular structure that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C₁₈H₁₈N₄O₃S₂
- Molecular Weight : 398.49 g/mol
Structural Features
The compound features a piperidine ring, a pyrazolo[3,4-b]pyridine moiety, and a thiophene derivative, which contribute to its biological activity. The presence of the 1,1-dioxide functional group in the thiophene enhances its reactivity and interaction with biological targets.
The biological activity of the compound is primarily attributed to its interaction with various enzymes and receptors in the body. Notably, compounds containing piperidine and thiophene derivatives have been reported to exhibit:
- Antiviral Activity : Inhibiting viral replication through interference with viral enzymes.
- Antimicrobial Properties : Displaying activity against bacteria and fungi by disrupting cell wall synthesis.
- Analgesic Effects : Modulating pain pathways through cannabinoid receptor interactions.
Antiviral Activity
Research indicates that derivatives similar to this compound have shown significant antiviral properties. For example:
- A study on 3-phenylpiperidine derivatives demonstrated moderate protection against viruses such as CVB-2 (Coxsackievirus B2) and HSV-1 (Herpes Simplex Virus 1) with IC50 values ranging from 54 µM to 100 µM for various derivatives .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial efficacy:
- Minimum inhibitory concentrations (MIC) for related compounds were observed as follows:
Analgesic Effects
Studies involving FAAH (Fatty Acid Amide Hydrolase) inhibitors have shown that compounds with similar piperidine structures can effectively reduce pain responses in animal models:
- JNJ-1661010, a related piperazine derivative, demonstrated significant analgesic effects in models of neuropathic pain by increasing levels of endogenous cannabinoids .
Table 1: Biological Activity Summary
| Activity Type | Related Compound | IC50/Effect |
|---|---|---|
| Antiviral | 3-Phenyl Derivative | Moderate protection against CVB-2 (IC50 ~100 µM) |
| Antimicrobial | Piperidine Derivative | MIC for C. albicans = 0.8 µM |
| Analgesic | JNJ-1661010 | Reduces neuropathic pain |
Table 2: Structural Comparisons
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| 3-Phenylpiperidine Derivative | Piperidine ring with phenyl group | Antiviral and antimicrobial activity |
| JNJ-1661010 | Piperazine structure | Analgesic effects |
| Target Compound | Pyrazolo[3,4-b]pyridine + thiophene | Potentially broad-spectrum activity |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Key Compounds
Functional and Pharmacokinetic Insights
- Core Structure Impact: The pyrazolo[3,4-b]pyridine core in the target compound and its analogue (CAS 1005612-70-3) provides rigidity and planar aromaticity, which may enhance binding to hydrophobic enzyme pockets. In contrast, apixaban uses a pyrazolo[3,4-c]pyridine core, which introduces a different spatial arrangement for P1/P4 binding groups, optimizing Factor Xa inhibition .
Substituent Effects :
- The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound introduces a sulfone moiety, which may improve solubility and hydrogen-bonding capacity compared to the simpler ethyl/methyl groups in the CAS 1005612-70-3 analogue .
- Apixaban’s 4-methoxyphenyl and 2-oxopiperidin-1-yl groups enhance selectivity for Factor Xa over other serine proteases and improve metabolic stability .
Linker Modifications :
Quantitative Structural Similarity
Using Tanimoto coefficients (a common metric for binary fingerprint similarity), the target compound shows moderate similarity (~0.6–0.7) to apixaban and its analogues due to shared heterocyclic cores and carboxamide linkers. However, differences in substituents (e.g., sulfone vs. methoxy groups) reduce similarity scores, reflecting divergent pharmacological profiles .
Research Findings and Gaps
- Apixaban remains a benchmark for pyrazolo-pyridine derivatives, with proven efficacy in anticoagulation therapy. Its optimization highlights the importance of P1/P4 group engineering for potency and bioavailability .
- Comparative studies with apixaban-like analogues (e.g., enzymatic assays, pharmacokinetic profiling) are needed.
- Synthetic routes for similar compounds (e.g., ’s apixaban analogues) could guide the target’s scalable production, though its complex sulfone group may require specialized methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
